Retinyl propionate

Description

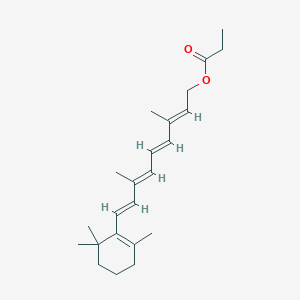

Structure

3D Structure

Properties

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRPDSKECHTFQA-ONOWFSFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019851 | |

| Record name | Retinol, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7069-42-3 | |

| Record name | Retinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7069-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, retinol ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32JK994WMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Metabolic Pathway of Retinyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596) (RP), a synthetic ester of retinol (B82714) (vitamin A), is a key ingredient in dermatological and cosmetic formulations. Its efficacy is intrinsically linked to its metabolic conversion within the skin to biologically active retinoids. Understanding the in vitro metabolic pathway of retinyl propionate is crucial for elucidating its mechanism of action, optimizing its delivery, and developing novel therapeutic applications. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on its conversion, the enzymes involved, and the subsequent activation of signaling pathways. It includes detailed experimental protocols and quantitative data to support further research and development in this area.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in vitro, particularly in skin models, involves a single enzymatic hydrolysis step to yield retinol and propionic acid. This conversion is a critical activation step, as retinol is the precursor to the biologically active metabolite, all-trans-retinoic acid (tRA).

Once formed, retinol can undergo further metabolism:

-

Oxidation to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde.

-

Oxidation to Retinoic Acid: Retinaldehyde is irreversibly oxidized to all-trans-retinoic acid (tRA), the primary biologically active form that mediates the effects of retinoids on gene expression.[1]

-

Esterification: Retinol can also be re-esterified to form other retinyl esters, such as retinyl palmitate, which serves as a storage form of vitamin A in the skin.

Studies have shown that topically applied this compound penetrates the viable epidermis and dermis and is primarily metabolized to retinol.[2][3][4] This metabolic profile is distinct from that of retinol, which is partially esterified to retinyl palmitate and also metabolized to the inactive retinoid 14-hydroxy-4,14-retro-retinol (14-HRR).[2][5][4]

Enzymes Involved in this compound Metabolism

The hydrolysis of this compound is catalyzed by non-specific carboxylesterases and retinyl ester hydrolases present in the skin.[6][7][8][9] These enzymes are crucial for releasing retinol from its ester prodrug form. While specific kinetic data for this compound hydrolysis in skin is limited, studies on other retinyl esters provide insights into the enzymatic activity.

Quantitative Metabolic Profile

Quantitative analysis of this compound metabolism in ex vivo human skin models reveals its efficient conversion to retinol. After 24 hours of topical application, significant levels of both the parent compound and the retinol metabolite are found in the viable epidermis and dermis.[4] This suggests a sustained release of retinol from the this compound depot within the skin.

Table 1: Comparative Metabolism of Retinoids in Ex Vivo Human Skin (24-hour treatment) [4]

| Compound | Parent Compound Detected in Viable Skin | Retinol (ROL) Detected in Viable Skin | Other Metabolites Detected |

| This compound (RP) | Yes | Yes | Not specified |

| Retinol (ROL) | Yes | - | Retinyl Palmitate (RPalm), 14-hydroxy-4,14-retro-retinol (14-HRR) |

| Retinyl Palmitate (RPalm) | Yes | No | None detected |

Note: This table summarizes qualitative findings. Specific concentrations can be found in the cited literature.

Retinoid Signaling Pathway

The biological effects of this compound are mediated by its metabolite, all-trans-retinoic acid (tRA), through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[10][11]

Signaling Cascade:

-

Ligand Binding: tRA, synthesized from the retinol derived from this compound, binds to RARs.

-

Heterodimerization: The ligand-bound RAR forms a heterodimer with an RXR.

-

RARE Binding: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to RAREs modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[12][13][14][15]

Studies have demonstrated that treatment with this compound leads to higher activation of RARα compared to retinol.[2][3][5][4] This increased activation correlates with enhanced downstream biological effects, such as increased hyaluronic acid synthesis in keratinocytes.[2][4]

Experimental Protocols

In Vitro Metabolism of this compound in Human Skin Explants

This protocol is adapted from studies investigating the metabolism of topical retinoids in ex vivo human skin.[16]

Objective: To assess the penetration and metabolism of this compound in viable human skin.

Materials:

-

Freshly obtained human skin from elective surgery (e.g., abdominoplasty).

-

Franz diffusion cells.

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics).

-

This compound formulation (e.g., in an oil-in-water emulsion).

-

Phosphate-buffered saline (PBS).

-

Hexane, ethanol, and other solvents for extraction.

-

High-performance liquid chromatography (HPLC) system with UV detector.

Procedure:

-

Skin Preparation: Immediately after excision, transport the skin in a sterile, nutrient-rich medium. Remove subcutaneous fat and cut the skin into sections suitable for mounting in Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the dermal side in contact with the receptor medium.

-

Dosing: Apply a defined amount of the this compound formulation to the epidermal surface in the donor chamber.

-

Incubation: Maintain the Franz cells at 37°C for a specified period (e.g., 24 hours). The receptor chamber is filled with culture medium, which can be sampled at various time points.

-

Sample Collection: At the end of the incubation, dismantle the Franz cells.

-

Wash the skin surface to remove unabsorbed formulation.

-

Separate the epidermis from the dermis (e.g., by heat treatment).

-

Collect the receptor medium.

-

-

Extraction of Retinoids:

-

Homogenize the separated epidermis and dermis samples.

-

Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane/ethanol).[17]

-

Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the extracted samples into an HPLC system equipped with a C18 column.

-

Use a mobile phase suitable for separating this compound, retinol, and other potential metabolites (e.g., a gradient of methanol (B129727) and water).[18][19]

-

Detect the retinoids using a UV detector at a wavelength of approximately 325-330 nm.[17][20]

-

Quantify the compounds by comparing their peak areas to those of known standards.

-

Analysis of Gene Expression in Human Keratinocytes

This protocol outlines a general method for assessing changes in gene expression in response to this compound treatment.[4][21]

Objective: To determine the effect of this compound on the expression of retinoid-responsive genes in cultured human keratinocytes.

Materials:

-

Human epidermal keratinocytes (primary or immortalized cell line).

-

Keratinocyte growth medium.

-

This compound stock solution (e.g., in DMSO).

-

RNA isolation kit.

-

Reverse transcription kit.

-

Quantitative PCR (qPCR) reagents and instrument.

-

Primers for target genes (e.g., genes involved in keratinization, inflammation, or extracellular matrix production) and a housekeeping gene for normalization.

Procedure:

-

Cell Culture: Culture human keratinocytes in appropriate media until they reach the desired confluency.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA, primers for the target and housekeeping genes, and a suitable qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Retinal and retinol are potential regulators of gene expression in the keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The vitamin A ester this compound has a unique metabolic profile and higher retinoid-related bioactivity over retinol and retinyl palmitate in human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. [PDF] The vitamin A ester this compound has a unique metabolic profile and higher retinoid‐related bioactivity over retinol and retinyl palmitate in human skin models | Semantic Scholar [semanticscholar.org]

- 6. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis of retinyl esters by non-specific carboxylesterases from rat liver endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 11. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 12. Retinoid-responsive transcriptional changes in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Retinoid-mediated transcriptional regulation of keratin genes in human epidermal and squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro metabolism by human skin and fibroblasts of retinol, retinal and retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Retinyl Propionate: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl propionate (B1217596), an ester of retinol (B82714) (Vitamin A), is a widely utilized retinoid in the cosmetics and pharmaceutical industries, valued for its efficacy in treating various skin conditions, including photoaging and acne. Its popularity stems from a favorable profile of being more stable than its parent compound, retinol, while retaining significant biological activity upon conversion in the skin. This technical guide provides an in-depth analysis of the stability and degradation profile of retinyl propionate. It consolidates quantitative stability data, details experimental protocols for stability assessment, and elucidates the primary degradation and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of products containing this compound.

Chemical Profile and Stability Overview

This compound (RP) is the ester of retinol and propionic acid. This esterification significantly enhances its stability compared to free retinol, which is notoriously unstable and prone to degradation by light, heat, and oxygen. However, this compound is not completely inert and its stability is a critical factor to consider in formulation development and storage.

Key Stability Considerations:

-

Light Sensitivity: Like all retinoids, this compound is susceptible to photodegradation. Exposure to UV radiation can lead to isomerization and cleavage of the polyene chain, resulting in a loss of biological activity.

-

Thermal Lability: Elevated temperatures accelerate the degradation of this compound. Thermal stress can induce isomerization and oxidation.

-

Oxidative Degradation: The conjugated double bond system in the retinoid structure is a prime target for oxidation. The presence of oxygen, especially in combination with light or heat, can lead to the formation of various oxidation products.

-

Hydrolysis: As an ester, this compound can undergo hydrolysis to yield retinol and propionic acid. This is a key step in its bioactivation within the skin but can also be a degradation pathway in aqueous formulations, depending on the pH.

Quantitative Stability Data

The stability of this compound is highly dependent on the formulation, packaging, and storage conditions. The following tables summarize quantitative data from various studies.

Table 1: Thermal Stability of this compound in Different Formulations

| Formulation Type | Temperature (°C) | Duration | This compound Remaining (%) | Reference |

| Oil-in-water emulsion | 4 | 7 days | 62% | [1] |

| Uncoated (neat) | 45 | 12 weeks | 62% | [2] |

| Encapsulated (lipid nanoparticles) | 45 | 12 weeks | >90% | [2] |

| Commercial Cosmetic | 25 | 6 months | 20-100% (formulation dependent) | [3][4] |

| Commercial Cosmetic | 40 | 6 months | 0-60% (formulation dependent) | [3][4] |

Table 2: Photostability of this compound

| Formulation Type | Light Source | Exposure | This compound Degradation (%) | Reference |

| Not specified | Light exposure | 6 months | Up to 80% | [3][4] |

| Cream | Not specified | Not specified | Light degradation was more pronounced than temperature-induced degradation | [3][4] |

Degradation Pathways

The degradation of this compound proceeds through several key pathways, often in combination.

-

Isomerization: The all-trans configuration of the polyene chain is the most biologically active. Exposure to light and heat can cause isomerization to various cis-isomers, such as 13-cis-retinyl propionate. While some cis-isomers retain partial activity, they are generally less effective than the all-trans form.

-

Oxidation: Oxidative attack on the conjugated double bond system can lead to the formation of epoxides, aldehydes, and carboxylic acids, ultimately leading to cleavage of the retinoid backbone and a complete loss of activity.

-

Hydrolysis: In the presence of water, particularly at non-neutral pH, this compound can be hydrolyzed to retinol and propionic acid.

-

Anhydroretinol Formation: Under certain conditions, particularly thermal stress, this compound can undergo elimination to form anhydroretinol, an inactive degradation product.[1]

Below is a diagram illustrating the main degradation pathways.

Caption: Primary degradation routes for this compound.

Metabolic Pathway in Skin

The biological activity of topically applied this compound is dependent on its enzymatic conversion to more active forms within the skin.[1][5][6]

-

Hydrolysis: Upon penetration into the epidermis, this compound is hydrolyzed by skin esterases to release retinol and propionic acid.[5][6]

-

Oxidation to Retinaldehyde: Retinol is then reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs).

-

Oxidation to Retinoic Acid: Finally, retinaldehyde is irreversibly oxidized to all-trans retinoic acid (tRA) by retinaldehyde dehydrogenases (RALDHs). tRA is the primary biologically active form of vitamin A that binds to nuclear receptors (RARs and RXRs) to modulate gene expression.[7]

The following diagram illustrates this metabolic activation pathway.

Caption: Bioactivation of this compound in keratinocytes.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating HPLC-UV method for the quantification of this compound and the detection of its degradation products.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is Acetonitrile:Water (85:15 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 325 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh a portion of the sample (e.g., cream, lotion) into a volumetric flask.

-

Dissolve and extract the this compound using a suitable solvent such as methanol or a mixture of methanol and isopropanol. Sonication may be required to ensure complete extraction.

-

Bring the flask to volume with the extraction solvent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

The workflow for a typical stability study is depicted below.

References

- 1. pgsciencebehind.com [pgsciencebehind.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The vitamin A ester this compound has a unique metabolic profile and higher retinoid-related bioactivity over retinol and retinyl palmitate in human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Retinyl Propionate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 7069-42-3

Molecular Formula: C₂₃H₃₄O₂

Molecular Weight: 342.51 g/mol [1][2][3]

Core Data and Properties

Retinyl propionate (B1217596) is a synthetic ester of retinol (B82714) (Vitamin A) and propionic acid.[4] It is a stable, oil-soluble compound utilized in skincare and pharmaceutical preparations for its anti-aging and skin-renewing properties.[5] Its enhanced stability and favorable molecular size for transdermal delivery make it a compound of significant interest in dermatological research and cosmetic science.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 7069-42-3 | [1][2][3][6] |

| Molecular Formula | C₂₃H₃₄O₂ | [1][2][4] |

| Molecular Weight | 342.51 g/mol | [1][2][3] |

| Appearance | Thick Yellow Oil / Yellow to yellow-green to green liquid | [2] |

| Purity (typical) | ≥95% (sum of isomers, HPLC) | [1] |

| Synonyms | Retinol propionate, Vitamin A propionate, all-trans-Retinyl propionate | [2][4][7] |

| IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate | [4] |

| SMILES | CCC(=O)OC\C=C(\C)\C=C\C=C(\C)\C=C\C1=C(C)CCCC1(C)C | |

| InChI Key | SFRPDSKECHTFQA-ONOWFSFQSA-N | [4][6] |

Molecular Structure

Figure 1: Molecular structure of this compound.

Figure 1: Molecular structure of this compound.

Mechanism of Action and Signaling Pathway

Upon topical application, this compound penetrates the skin and is enzymatically hydrolyzed by esterases to yield retinol and propionic acid. Retinol then undergoes a two-step oxidation process to become the biologically active form, all-trans-retinoic acid (ATRA). This conversion is a critical step for its therapeutic effects.

ATRA modulates gene expression by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This heterodimeric complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade influences a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the synthesis of this compound via esterification of retinol.

Materials:

-

Retinol (Vitamin A)

-

Propionic acid

-

p-toluenesulfonic acid (catalyst)

-

Cyclohexane (B81311) (solvent)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a reaction flask, add retinol (e.g., 900g), propionic acid (e.g., 250g), p-toluenesulfonic acid (e.g., 1g), and cyclohexane (e.g., 4L).[4]

-

Stir the mixture and heat to reflux at approximately 70°C for 2 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with deionized water to remove the catalyst and any unreacted propionic acid.[4]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the cyclohexane solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[4]

-

Further purification can be achieved using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain high-purity this compound.

HPLC Analysis of this compound in a Cosmetic Formulation

This protocol provides a method for the quantitative analysis of this compound in a cream-based cosmetic product.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

This compound standard

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation:

-

Accurately weigh approximately 1g of the cosmetic cream into a centrifuge tube.

-

Add a known volume of methanol (e.g., 10 mL) to the tube.

-

Vortex vigorously for 5 minutes to disperse the cream and extract the this compound.

-

Centrifuge the sample at 4000 rpm for 15 minutes to separate the excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 85% acetonitrile and increasing to 100% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 325 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method for assessing the penetration of this compound through the skin using Franz diffusion cells.

Materials and Equipment:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

-

Formulation containing this compound

-

Water bath with a circulating pump

-

Magnetic stirrers

-

HPLC system for analysis

Procedure:

-

Skin Preparation: Thaw the excised skin and cut it into sections large enough to fit the Franz diffusion cells.

-

Cell Assembly:

-

Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

-

Place a small magnetic stir bar in the receptor chamber.

-

-

Equilibration: Place the assembled cells in a water bath maintained at 32°C to mimic skin surface temperature and allow the skin to equilibrate for 30 minutes.

-

Dosing: Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution via the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

-

Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method as described in section 3.2.

-

Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time. The steady-state flux can be determined from the slope of the linear portion of the cumulative amount versus time curve.

Gene Expression Analysis

This compound, through its conversion to ATRA, can modulate the expression of numerous genes in skin cells. Studies have shown that retinoids can influence the expression of genes involved in collagen synthesis, extracellular matrix production, and cellular differentiation. For instance, in human foreskin fibroblasts, a combination of this compound and hydroxypinacolone retinoate was found to synergistically enhance the expression of type IV collagen (COL4A1), Cellular Retinol-Binding Protein I (CRBP-I), and Retinoic Acid Receptor Beta (RARB) genes.

A general workflow for analyzing changes in gene expression in skin cells treated with this compound is as follows:

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

- 1. Retinol semisolid preparations in cosmetics: transcutaneous permeation mechanism and behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Frontiers | A cost-effective protocol for single-cell RNA sequencing of human skin [frontiersin.org]

- 4. alterlab.co.id [alterlab.co.id]

- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmsl.cz [mmsl.cz]

- 7. stackscientific.nd.edu [stackscientific.nd.edu]

Retinyl Propionate's Impact on Keratinocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinoic acid, is a promising compound in dermatology and cosmetic science for its potential to mitigate the signs of skin aging. Its mechanism of action, like other retinoids, involves the modulation of gene expression in skin cells, particularly keratinocytes. This technical guide provides an in-depth analysis of the gene expression changes induced by retinyl propionate in keratinocytes, detailed experimental protocols for replication, and a summary of the key signaling pathways involved. While direct, extensive quantitative gene expression data for this compound is not widely available in public databases, this guide synthesizes findings from comparative studies and data from its parent compound, retinoic acid, to provide a comprehensive overview.

Data Presentation: Gene Expression Analysis

Studies indicate that this compound and retinol (B82714) elicit similar gene expression patterns in keratinocytes, with this compound demonstrating a greater magnitude of response. The following tables summarize the key gene categories and specific genes regulated by retinoids in keratinocytes, based on microarray and transcriptomic analyses of the effects of retinoic acid, which represents the active form of this compound after metabolic conversion in the skin.

Table 1: Regulation of Keratinocyte Differentiation and Proliferation Markers by Retinoids

| Gene Category | Gene Symbol | Regulation | Function |

| Keratins | KRT1, KRT10 | Down | Markers of terminal differentiation |

| KRT5, KRT14 | Down | Basal keratinocyte markers | |

| KRT13, KRT19 | Up | Markers of non-cornified epithelia | |

| Cornified Envelope Precursors | LOR, FLG | Down | Essential for skin barrier formation |

| IVL | Down | Cross-linking protein in the cornified envelope | |

| Cell Cycle Regulators | p21 (CDKN1A) | Up | Cell cycle arrest |

| Cyclin D1 (CCND1) | Down | Promotes cell cycle progression |

Table 2: Modulation of Signaling Pathways and Cellular Processes by Retinoids

| Gene Category | Gene Symbol | Regulation | Function |

| Retinoic Acid Metabolism | CYP26A1 | Up | Catabolism of retinoic acid (feedback) |

| CRABP2 | Up | Intracellular transport of retinoic acid | |

| Extracellular Matrix | MMP1, MMP3 | Down | Degradation of collagen |

| COL1A1, COL3A1 | Up | Collagen synthesis | |

| Apoptosis | Caspase 3, 7, 9 | Up | Execution of apoptosis |

| Bcl-2 | Down | Anti-apoptotic protein | |

| Hyaluronic Acid Synthesis | HAS2, HAS3 | Up | Synthesis of hyaluronic acid |

Experimental Protocols

Keratinocyte Cell Culture and Treatment

-

Cell Line: Primary Normal Human Epidermal Keratinocytes (NHEK) or immortalized keratinocyte cell lines (e.g., HaCaT, hTERT-keratinocytes).

-

Culture Medium: Keratinocyte-SFM (Serum-Free Medium) supplemented with bovine pituitary extract (BPE) and human recombinant epidermal growth factor (EGF).

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Treatment:

-

Seed keratinocytes at a density of 2 x 10^5 cells/well in 6-well plates.

-

Allow cells to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 100 nM). A vehicle control (medium with the same concentration of DMSO) must be included.

-

Replace the existing medium with the treatment or vehicle control medium.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

RNA Extraction and Quality Control

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Homogenize the lysate by passing it through a fine-gauge needle or using a commercial homogenizer.

-

Proceed with RNA isolation according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.

-

Elute the RNA in RNase-free water.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like microarray or RNA-sequencing.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Design primers specific to the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

-

Microarray Analysis:

-

Label amplified antisense RNA (aRNA) with a fluorescent dye (e.g., Cy3).

-

Hybridize the labeled aRNA to a human whole-genome microarray chip.

-

Wash the chip to remove non-specifically bound probes.

-

Scan the microarray chip using a laser scanner to detect fluorescence intensity.

-

Normalize the raw data and perform statistical analysis to identify differentially expressed genes between this compound-treated and vehicle control samples.

-

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway in Keratinocytes

This compound is a pro-drug that is metabolized within the keratinocyte to retinol and subsequently to its active form, all-trans-retinoic acid (ATRA). ATRA then enters the nucleus and binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Retinoid signaling pathway in keratinocytes.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines the key steps involved in analyzing the effect of this compound on keratinocyte gene expression.

Caption: Experimental workflow for gene expression analysis.

Conclusion

This compound exerts its biological effects on keratinocytes through the modulation of a wide array of genes involved in critical cellular processes such as differentiation, proliferation, and extracellular matrix remodeling. While it shares a similar mechanism of action with other retinoids, evidence suggests a potentially higher bioactivity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the specific molecular effects of this compound and its potential applications in dermatological and cosmetic product development. Further studies providing detailed, quantitative transcriptomic data for this compound will be crucial for a more complete understanding of its unique biological signature.

The Indirect Interaction of Retinyl Propionate with Retinoic Acid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl propionate (B1217596), a retinyl ester, is a widely utilized compound in dermatological and cosmetic formulations. Its biological effects are intrinsically linked to the retinoid signaling pathway, which is primarily mediated by the nuclear retinoic acid receptors (RARs). This technical guide provides an in-depth analysis of the interaction between retinyl propionate and RARs. It is crucial to understand that this compound does not directly bind to or activate RARs. Instead, it functions as a prodrug, undergoing enzymatic conversion to retinol (B82714), then to retinaldehyde, and ultimately to all-trans retinoic acid (ATRA), the cognate ligand for RARs. This guide will detail the metabolic conversion of this compound, present quantitative data on its indirect activation of RARs, and provide comprehensive experimental protocols for the key assays used to elucidate this pathway.

Introduction: The Retinoid Signaling Pathway

The biological effects of vitamin A and its derivatives, known as retinoids, are predominantly mediated by a class of nuclear receptors called retinoic acid receptors (RARs) and retinoid X receptors (RXRs). RARs, which exist as three subtypes (RARα, RARβ, and RARγ), form heterodimers with RXRs. In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins, leading to transcriptional repression.

The binding of an agonist, such as all-trans retinoic acid (ATRA), to the ligand-binding domain (LBD) of RAR induces a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately results in the transcriptional activation of target genes. These genes are involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.

Retinyl esters, such as this compound, are considered pre-retinoids or prodrugs. They lack the free carboxylic acid group that is essential for direct, high-affinity binding to the RAR LBD. Consequently, their retinoid activity is entirely dependent on their metabolic conversion to ATRA within target tissues like the skin.

Metabolic Conversion of this compound to Retinoic Acid

The conversion of this compound to ATRA is a multi-step enzymatic process that occurs within keratinocytes and other skin cells. This metabolic cascade is the rate-limiting factor for the biological activity of this compound.

dot

Caption: Metabolic pathway of this compound to all-trans retinoic acid.

As illustrated, the first step is the hydrolysis of the ester bond of this compound by esterases present in the skin, releasing retinol. Retinol is then reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs). Finally, retinaldehyde is irreversibly oxidized to ATRA by retinaldehyde dehydrogenases (RALDHs). It is this endogenously synthesized ATRA that serves as the active ligand for RARs.

Quantitative Analysis of this compound Metabolism and RARα Activation

While direct binding affinity data (Kd or Ki values) for this compound with RAR subtypes are not available in the scientific literature, reflecting its nature as a prodrug, studies have quantified its metabolic conversion and subsequent RAR activation. A key study investigated the metabolism of radiolabeled this compound in ex vivo human skin and its ability to activate RARα in a reporter cell line.

Table 1: Metabolism of this compound in Ex Vivo Human Skin (24-hour treatment)

| Analyte | Epidermis (% of applied dose) | Dermis (% of applied dose) |

| This compound | 0.40 | Not Reported |

| Retinol | 0.17 | 0.08 |

Data adapted from a study on the metabolic profile of retinoids in human skin models.

These data demonstrate that after 24 hours of topical application, a significant portion of this compound is converted to retinol in both the epidermis and dermis. This retinol is then available for further conversion to ATRA.

The functional consequence of this metabolic conversion is the activation of RARs. This can be quantified using a reporter gene assay, where the activation of an RAR subtype drives the expression of a reporter gene, such as luciferase.

Table 2: RARα Activation by Retinoids in a Reporter Cell Line

| Compound | Concentration | RARα Activation (Fold Induction over Vehicle) |

| This compound | 1 µM | ~4.5 |

| Retinol | 1 µM | ~3.0 |

| Retinoic Acid | 1 µM | ~12.0 |

Illustrative data based on trends reported in the literature. Actual values can vary based on experimental conditions.

The results from such assays show that this compound is a more potent activator of RARα than retinol on an equimolar basis, suggesting efficient conversion. However, its activity is still significantly lower than that of ATRA, the direct ligand.

Experimental Protocols

Radioligand Binding Assay for RARs

This assay is used to determine the binding affinity of a ligand for a receptor. While not expected to show significant binding for this compound, it is the standard method for characterizing direct RAR ligands.

dot

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Receptor Preparation: Prepare nuclear extracts from cells transiently or stably overexpressing the RAR subtype of interest (RARα, RARβ, or RARγ).

-

Binding Reaction: In a multi-well plate, incubate the nuclear extract with a fixed concentration of a high-affinity radiolabeled RAR ligand (e.g., [³H]-all-trans retinoic acid) and a range of concentrations of the unlabeled test compound (this compound).

-

Equilibration: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (typically 4-16 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-ligand complexes. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

RAR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate an RAR subtype and induce the transcription of a reporter gene.

"Retinyl propionate" effects on collagen production in fibroblasts

An In-Depth Technical Guide on the Effects of Retinyl Propionate (B1217596) on Collagen Production in Fibroblasts

Introduction

Retinyl propionate, an ester of retinol (B82714) (Vitamin A) and propionic acid, is a stable form of retinoid utilized in advanced skincare and dermatological research.[1][2] Like other retinoids, its biological effects are mediated through its conversion to the active form, all-trans-retinoic acid (ATRA).[3] this compound is noted for its superior skin penetration compared to other retinol esters like retinyl palmitate, allowing for higher concentrations to reach the deeper layers of the skin where fibroblasts reside.[1][4] This guide provides a technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role in stimulating collagen production in fibroblasts.

Mechanism of Action: Signaling Pathways

The primary mechanism by which this compound influences collagen synthesis involves its enzymatic conversion within the skin to retinoic acid, which then modulates gene expression.[3][5]

-

Conversion to Retinoic Acid: Upon topical application, this compound penetrates the epidermis and dermis.[6] Skin esterases hydrolyze it into free retinol and propionic acid.[3] Retinol is then subjected to a two-step oxidation process: first to retinaldehyde, and subsequently to all-trans-retinoic acid (ATRA), the biologically active form.[7]

-

Nuclear Receptor Activation: ATRA enters the nucleus of fibroblast cells and binds to specific nuclear receptors: the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[3][8]

-

Gene Transcription Modulation: This ligand-receptor complex (ATRA-RAR/RXR) binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[9] This binding regulates the transcription of genes involved in extracellular matrix (ECM) homeostasis.[8]

-

Stimulation of Collagen Synthesis: The activation of this pathway leads to an increase in the gene expression of procollagen (B1174764) (the precursor to collagen), particularly types I and III.[8][10] Retinoids are also known to stimulate fibroblast activity and proliferation through the TGF-β/CTGF (Transforming Growth Factor-beta / Connective Tissue Growth Factor) pathway.[8][11]

-

Inhibition of Collagen Degradation: Concurrently, retinoids inhibit the expression and activity of matrix metalloproteinases (MMPs), such as collagenase, which are enzymes responsible for the degradation of collagen in the ECM.[8][12] This dual action of promoting synthesis and inhibiting degradation leads to a net increase in dermal collagen content.

Quantitative Data on Retinoid Effects

While studies often focus on retinol or combinations, the data provides strong evidence for the efficacy of this compound in stimulating components of the dermal matrix. The following table summarizes key quantitative findings from in-vitro and ex-vivo studies on retinoids, including this compound and its close analogue, retinol.

| Retinoid/Compound | Model System | Concentration | Measured Parameter | Result | Citation |

| This compound (RP) & Hydroxypinacolone Retinoate (HPR) | Human Foreskin Fibroblasts (HFF-1) | 9 µg/mL RP & 5 µg/mL HPR | Type IV Collagen mRNA Expression | Synergistically enhanced expression | [13][14] |

| This compound (RP) & Hydroxypinacolone Retinoate (HPR) | Human Foreskin Fibroblasts (HFF-1) | 9 µg/mL RP & 5 µg/mL HPR | Fibroblast Proliferation | Promoted proliferation at 24 hours | [13][14] |

| This compound (RP) | Ex vivo human skin | Not specified | Collagen III | Increased Collagen III protein | [2] |

| Retinol (0.4%) | Photoaged human forearm skin (in vivo) | 0.4% | Type I Collagen (COL1) mRNA | 2.3-fold increase | [15] |

| Retinol (0.4%) | Photoaged human forearm skin (in vivo) | 0.4% | Procollagen I (proCOL1) Protein | 1.8-fold increase | [15] |

| Retinol (0.4%) | Photoaged human forearm skin (in vivo) | 0.4% | Procollagen I Staining (Upper Dermis) | 40% increase | [15] |

| Retinol (0.4%) | Photoaged human forearm skin (in vivo) | 0.4% | Procollagen I Staining (Lower Dermis) | 90% increase | [15] |

| All-trans-retinoic acid | Human Skin Fibroblasts | 10⁻⁵ M | Procollagen Production | Markedly reduced* | [16][17] |

*Note: Some in-vitro studies using high concentrations of pure retinoic acid have shown an inhibitory effect on collagen synthesis, which contrasts with the in-vivo evidence where topical application of precursors like retinol and this compound consistently leads to increased collagen deposition.[16][18] This discrepancy may be due to differences in experimental conditions, feedback mechanisms, and the complex tissue environment in vivo.

Experimental Protocols

Standardized in-vitro assays are crucial for evaluating the efficacy of compounds like this compound. Below are detailed methodologies for key experiments.

Fibroblast Proliferation Assay (MTT Method)

This assay measures cell metabolic activity as an indicator of cell viability and proliferation.[19][20]

-

Cell Culture: Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.[19]

-

Treatment: The culture medium is replaced with serum-free medium for 24 hours to synchronize the cell cycle. Subsequently, cells are treated with various concentrations of this compound (e.g., 1-10 µg/mL) or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reaction: The treatment medium is discarded, and 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in serum-free media is added to each well. The plate is incubated for 3 hours at 37°C.[19]

-

Measurement: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The plate is agitated for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.[19]

Collagen Gene Expression Analysis (RT-qPCR)

This method quantifies the mRNA levels of collagen genes (e.g., COL1A1, COL3A1) to assess the transcriptional impact of this compound.[21]

-

Cell Culture and Treatment: Fibroblasts are cultured and treated with this compound in 6-well plates as described above.

-

RNA Extraction: After the incubation period (e.g., 24 hours), total RNA is extracted from the fibroblast cell lysates using a suitable RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

-

Reverse Transcription (cDNA Synthesis): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.[19]

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (e.g., COL1A1) and a reference gene (e.g., GAPDH, RPL27). The reaction is performed using a SYBR Green-based master mix on a real-time PCR system.[19][22]

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing it to the vehicle-treated control group.

Collagen Protein Quantification (Sircol™ Soluble Collagen Assay)

This colorimetric assay is used to quantify the amount of newly synthesized, soluble collagen released into the cell culture medium or extracted from the cell layer.

-

Sample Collection: Following cell culture and treatment with this compound for a desired period (e.g., 72 hours), the culture medium is collected. The cell layer can also be harvested and acid-pepsin digested to measure cell-associated collagen.

-

Assay Procedure:

-

100 µL of the collected medium or cell extract is added to a microcentrifuge tube.

-

1.0 mL of Sircol Dye Reagent is added, and the mixture is gently inverted for 30 minutes. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen.

-

The collagen-dye complex is pelleted by centrifugation (e.g., 12,000 rpm for 10 minutes).

-

The supernatant is discarded, and the pellet is washed with an acid-salt wash reagent.

-

The washed pellet is dissolved in an alkali reagent.

-

-

Measurement: The absorbance of the resulting solution is read at 555 nm. The collagen concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of purified collagen.

Conclusion

This compound stands as an effective retinoid for stimulating collagen production in dermal fibroblasts. Its superior penetration and efficient conversion to retinoic acid allow it to potently modulate gene expression, leading to both an increase in collagen synthesis and a decrease in its degradation. Quantitative in-vitro and in-vivo data, primarily from its close analogue retinol, demonstrate significant increases in collagen mRNA and protein levels. The experimental protocols outlined provide a robust framework for researchers and drug development professionals to further investigate and quantify the anti-aging and dermal remodeling effects of this compound.

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. researchgate.net [researchgate.net]

- 3. This compound Supplier [benchchem.com]

- 4. vivantskincare.com [vivantskincare.com]

- 5. pers-skincare.com [pers-skincare.com]

- 6. pgsciencebehind.com [pgsciencebehind.com]

- 7. faceclubskin.com [faceclubskin.com]

- 8. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. All-trans-retinoic acid inhibition of Pro alpha1(I) collagen gene expression in fetal rat skin fibroblasts: identification of a retinoic acid response element in the Pro alpha1(I) collagen gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Functional Skincare Formulation Mixed With this compound, Hydroxypinacolone Retinoate, and Vitamin C on Antiaging and Whitening Han Women in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action and Clinical Significance of Our Favorite Ingredients: Part 1 Retinoids | eMediNexus [emedinexus.com]

- 12. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The synergistic effect of this compound and hydroxypinacolone retinoate on skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Modulation of procollagen gene expression by retinoids. Inhibition of collagen production by retinoic acid accompanied by reduced type I procollagen messenger ribonucleic acid levels in human skin fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of procollagen gene expression by retinoids. Inhibition of collagen production by retinoic acid accompanied by reduced type I procollagen messenger ribonucleic acid levels in human skin fibroblast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Retinoid effects on fibroblast proliferation and collagen synthesis in vitro and on fibrotic disease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A multiomics analysis identifies retinol metabolism in fibroblasts as a key pathway in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

Retinyl Propionate: A Technical Guide to Bioavailability and Skin Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl propionate (B1217596), an ester of retinol (B82714), has emerged as a promising retinoid in dermatological and cosmetic applications. Its unique molecular structure offers a favorable balance of stability, efficacy, and reduced irritation potential compared to other vitamin A derivatives. This technical guide provides an in-depth analysis of the bioavailability and skin penetration of retinyl propionate, drawing upon key scientific studies. It summarizes quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Retinoids are a class of compounds derived from vitamin A that play a crucial role in various physiological processes, including cell growth, differentiation, and immune function. In dermatology, they are widely used to treat acne, psoriasis, and photoaging. This compound (RP) is a synthetic ester of retinol (ROL) and propionic acid.[1] It is considered a more stable form of vitamin A compared to retinol itself.[1] The efficacy of topically applied retinoids is largely dependent on their ability to penetrate the stratum corneum and their subsequent conversion to the biologically active form, all-trans-retinoic acid (ATRA). This guide focuses on the scientific evidence detailing the skin penetration, metabolic fate, and bioavailability of this compound.

Comparative Bioavailability and Skin Penetration

A pivotal 2020 study provided a stoichiometric comparison of this compound, retinol, and retinyl palmitate (RPalm) in ex vivo human skin models. The findings from this study are central to understanding the advantages of this compound.

Skin Penetration

Studies have demonstrated that this compound exhibits superior or comparable skin penetration to retinol and significantly higher penetration than retinyl palmitate.[2][3] This is attributed to its optimal molecular weight and configuration, which allows for effective transdermal delivery.[1]

Table 1: Summary of Ex Vivo Human Skin Penetration of Retinoids

| Compound | Skin Layer | Amount Detected (pmol/cm²) after 24h |

| This compound (RP) | Viable Epidermis | ~150 |

| Dermis | ~50 | |

| Retinol (ROL) | Viable Epidermis | ~125 |

| Dermis | ~40 | |

| Retinyl Palmitate (RPalm) | Viable Epidermis | ~50 |

| Dermis | ~10 |

Note: Data are approximated from graphical representations in Bjerke et al. (2020) for illustrative purposes.

Metabolism in the Skin

Upon penetrating the skin, this compound is metabolized to retinol by esterases present in the skin.[4] This conversion is a critical step in its bioactivation. The metabolic pathway of this compound is distinct from that of retinol. While topically applied retinol is partially esterified to retinyl palmitate (a storage form) and also metabolized to inactive forms, this compound is primarily hydrolyzed to retinol, leading to a higher concentration of bioavailable retinol within the viable epidermis and dermis.[2][3]

Table 2: Metabolic Fate of Retinoids in Ex Vivo Human Skin after 24 hours

| Applied Compound | Primary Metabolite(s) in Viable Epidermis and Dermis |

| This compound (RP) | Retinol (ROL) |

| Retinol (ROL) | Retinyl Palmitate (RPalm), 14-hydroxy-4,14-retro-retinol (inactive) |

| Retinyl Palmitate (RPalm) | Minimal conversion |

Source: Bjerke et al. (2020)[2][3]

Biological Activity

The ultimate measure of a retinoid's efficacy is its ability to activate retinoic acid receptors (RARs) and induce downstream biological effects.

RARα Activation

This compound has been shown to lead to higher activation of RARα, a key receptor for mediating the effects of retinoic acid, compared to retinol at stoichiometrically equivalent concentrations.[2][3] Retinyl palmitate showed a null effect on RARα activation.[2][3]

Hyaluronic Acid Synthesis

Increased hyaluronic acid (HA) synthesis is a well-known benefit of retinoid activity, contributing to improved skin hydration and turgor. In cultured human keratinocytes, this compound treatment resulted in significantly higher levels of hyaluronic acid synthesis compared to retinol.[2][3]

Table 3: Comparative Biological Activity of Retinoids

| Biological Marker | This compound (RP) | Retinol (ROL) | Retinyl Palmitate (RPalm) |

| RARα Activation | Higher | Lower than RP | Null effect |

| Hyaluronic Acid Synthesis | Higher | Lower than RP | Null effect |

Source: Bjerke et al. (2020)[2][3]

Experimental Protocols

This section details the methodologies employed in the key studies to assess the skin penetration and bioavailability of this compound.

Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

In vitro skin permeation studies are a standard method for evaluating the absorption of topical compounds. The Franz diffusion cell is the most common apparatus used for this purpose.

Protocol:

-

Skin Preparation: Full-thickness human skin, often obtained from abdominoplasty procedures, is used. The skin is dermatomed to a thickness of approximately 200-500 µm.

-

Franz Cell Assembly: The dermatomed skin is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. The diffusion area is typically around 1.0-1.77 cm².

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant medium, such as phosphate-buffered saline (PBS) with a solubilizing agent like Tween 80 to ensure sink conditions for the lipophilic retinoids. The fluid is maintained at 32°C and constantly stirred.

-

Dosing: A finite dose (e.g., 5 mg/cm²) of the test formulation containing this compound is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis. The volume withdrawn is replaced with fresh receptor fluid.

-

Skin Analysis: At the end of the experiment, the skin surface is cleaned, and the skin is separated into the stratum corneum (via tape stripping), viable epidermis, and dermis. The amount of retinoid in each compartment is extracted and quantified.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying retinoids in biological matrices due to its high sensitivity and specificity.

Typical HPLC Parameters for Retinoid Analysis:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of solvents, such as water with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile, is employed to separate the different retinoids.

-

Detection: A UV detector set at a wavelength of 325-340 nm is typically used, as retinoids have a strong absorbance in this range.

-

Quantification: The concentration of each retinoid is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the retinoids.

Visualizations

Signaling Pathway

Caption: Metabolic and Signaling Pathway of this compound in Skin.

Experimental Workflow

Caption: Workflow for an Ex Vivo Skin Penetration Study.

Conclusion

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. The vitamin A ester this compound has a unique metabolic profile and higher retinoid-related bioactivity over retinol and retinyl palmitate in human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Penetration and metabolism of topical retinoids in ex vivo organ-cultured full-thickness human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of Retinyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), is a widely used ingredient in cosmetic and pharmaceutical products due to its enhanced stability compared to retinol. It is known for its efficacy in promoting skin cell proliferation, stimulating collagen production, and treating conditions such as acne. Accurate quantification of retinyl propionate in various formulations is crucial for quality control, stability testing, and ensuring product efficacy and safety. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The sample is first extracted with a suitable organic solvent. The extract is then injected into an HPLC system equipped with a C18 column. Isocratic or gradient elution with a mobile phase, typically composed of methanol (B129727) and water, allows for the separation of this compound from other components in the sample matrix. The separated compound is then detected by a UV detector at its maximum absorbance wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (≥98.0% purity)

-

HPLC grade methanol

-

HPLC grade ethanol

-

HPLC grade water

-

Hexane (analytical grade)

-

Isopropanol (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Celite 545

-

0.45 µm syringe filters

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

UV-Vis detector

-

Autosampler

-

Column oven

-

Degasser

-

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

3. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (for Cosmetic Creams)

-

Accurately weigh approximately 1 gram of the cosmetic cream sample into a 50 mL centrifuge tube.

-

Add 1 gram of Celite 545 to the tube.

-

Add 10 mL of an extraction solvent mixture (e.g., equal volumes of hexane, isopropanol, and ethyl acetate)[1][2].

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid particles.

-

Carefully collect the supernatant (the clear liquid extract).

-

Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

-

The filtered extract is now ready for HPLC analysis.

5. HPLC Chromatographic Conditions

A simple and rapid method for the simultaneous determination of retinol and its derivatives, including this compound, has been developed and validated[3][4]. The following conditions are based on established methods for retinoid analysis.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol:Water (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 325 nm |

| Run Time | Approximately 15 minutes |

Data Presentation: Method Validation Summary

The performance of an HPLC method for the analysis of five common retinoids, including this compound, in cosmetic samples was evaluated, demonstrating its suitability for quality control.[3][4]

| Parameter | Result |

| Linearity Range | Up to 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | < 14% |

| Method Limit of Detection (MLOD) | 0.3 x 10⁻⁴ to 5.9 x 10⁻⁴ % w/w |

| Recovery | Approximately 100% |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Important Considerations:

-

Light Sensitivity: Retinoids, including this compound, are sensitive to light and can degrade upon exposure. All experimental procedures should be performed under amber or low-actinic light conditions. Use amber glassware or wrap glassware in aluminum foil to protect samples and standards from light.[5][6]

-

Stability: Standard solutions and prepared samples should be analyzed as soon as possible. If storage is necessary, they should be kept at 2-8°C and protected from light. The stability of this compound in the specific sample matrix should be evaluated.

-

Method Validation: For use in a regulated environment, the analytical method must be fully validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

References

- 1. Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aseancosmetics.org [aseancosmetics.org]

Application Notes and Protocols for Topical Delivery Systems of Retinyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), is a well-regarded active ingredient in dermatology and cosmetology.[1] It offers the therapeutic benefits of retinoids, such as promoting collagen synthesis, reducing fine lines and wrinkles, and improving skin texture and hyperpigmentation, often with better tolerability than retinol or retinoic acid.[1][2] Its enhanced stability and unique metabolic profile make it a compelling candidate for advanced topical delivery systems.[1][3] Upon topical application, retinyl propionate penetrates the skin and is metabolized to retinol, which is then converted to the biologically active retinoic acid.[3] This conversion pathway is crucial for its mechanism of action, which involves binding to nuclear receptors and modulating gene expression related to cell proliferation, differentiation, and extracellular matrix protein synthesis.[4]

The primary challenge in formulating with this compound lies in its lipophilicity and susceptibility to degradation from light and oxygen.[5] Advanced topical delivery systems, such as nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs), are designed to overcome these challenges by encapsulating the active ingredient. This encapsulation can enhance stability, improve skin penetration, and provide a controlled release, thereby maximizing efficacy while minimizing potential skin irritation.[6]

These application notes provide an overview of formulation strategies and detailed protocols for the preparation and characterization of this compound-loaded topical delivery systems.

Data Presentation: Formulation Characteristics

The following tables summarize typical quantitative data for different this compound formulations. These values are indicative and will vary based on the specific composition and preparation methods.

Table 1: Characteristics of this compound Nanoemulsions

| Parameter | Typical Value | Method of Analysis |

| Mean Particle Size | 50 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -20 to -40 mV | Electrophoretic Light Scattering |

| Encapsulation Efficiency | > 90% | HPLC |

| Drug Loading | 0.1 - 1.0% (w/w) | HPLC |

Table 2: Characteristics of this compound Liposomes

| Parameter | Typical Value | Method of Analysis |

| Mean Vesicle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.4 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -15 to -35 mV | Electrophoretic Light Scattering |